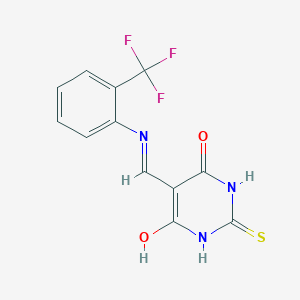

2-thioxo-5-(((2-(trifluoromethyl)phenyl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione

描述

This compound is a thiobarbituric acid derivative featuring a trifluoromethylphenylamino substituent at the C-5 position.

属性

IUPAC Name |

6-hydroxy-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O2S/c13-12(14,15)7-3-1-2-4-8(7)16-5-6-9(19)17-11(21)18-10(6)20/h1-5H,(H3,17,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQMOIXERJIDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N=CC2=C(NC(=S)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-thioxo-5-(((2-(trifluoromethyl)phenyl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione is a derivative of dihydropyrimidine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H13F3N2O3S

- Molecular Weight : 394.37 g/mol

- InChIKey : MEYZVVONWHLWQL-UHFFFAOYSA-N

- Structure : The compound features a pyrimidinedione core with a thioxo group and a trifluoromethyl-substituted phenyl moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives demonstrated comparable efficacy to standard antibiotics like ampicillin, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

| Compound | MIC against S. aureus | MIC against E. coli |

|---|---|---|

| Compound A | 200 µg/mL | 400 µg/mL |

| Compound B | 100 µg/mL | 200 µg/mL |

| Compound C | 50 µg/mL | 100 µg/mL |

Antidepressant Potential

A related study explored the antidepressant potential of compounds with similar structures. The synthesis and evaluation of derivatives indicated that some exhibited significant affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting their role as potential antidepressants. In vivo tests showed that selected compounds significantly reduced immobility in the forced swim test (FST), indicating potential antidepressant effects superior to traditional anxiolytics like diazepam .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of the compound were assessed using various cancer cell lines. Preliminary results indicated that the compound could inhibit cell proliferation in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c release in treated cells .

Study on Antimicrobial Efficacy

In a controlled study, researchers synthesized several derivatives of dihydropyrimidine and evaluated their antimicrobial activity against clinical isolates. The study found that certain derivatives had potent activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Investigation into Antidepressant Effects

A series of tests were conducted on mice to assess the behavioral effects of the compound in models of depression and anxiety. Results indicated that compounds derived from dihydropyrimidines showed significant anxiolytic and antidepressant-like effects, with mechanisms linked to serotonin receptor modulation .

科学研究应用

Medicinal Chemistry Applications

The compound exhibits significant potential as an anticancer agent. Research indicates that derivatives of dihydropyrimidine compounds often demonstrate cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances the lipophilicity and bioactivity of the compound, making it a candidate for drug development.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of dihydropyrimidines, including compounds similar to 2-thioxo-5-(((2-(trifluoromethyl)phenyl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione, exhibited potent activity against human breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

- Anti-inflammatory Properties : Another research article discussed the anti-inflammatory effects of related compounds in animal models. The studies indicated that these compounds could inhibit pro-inflammatory cytokines and reduce edema in induced inflammation models .

- Antimicrobial Activity : A study explored the antimicrobial properties of similar thioxo-dihydropyrimidine derivatives against various bacterial strains. The results showed significant inhibition of bacterial growth, suggesting potential use as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the phenyl ring and variations in the nitrogen substituents can lead to enhanced biological activity. For example:

- Trifluoromethyl Substitution : The presence of a trifluoromethyl group has been shown to increase potency due to its electron-withdrawing effects, which can stabilize reactive intermediates during biological interactions .

Potential Future Applications

Given its promising biological activities, further research is warranted to explore:

- Combination Therapies : Investigating the effects of combining this compound with existing chemotherapeutic agents.

- Formulation Development : Developing novel formulations that enhance bioavailability and targeted delivery to cancerous tissues.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to the 2-thioxodihydropyrimidine-4,6(1H,5H)-dione family, with variations in substituents at the C-5 position. Below is a comparative analysis of key derivatives:

Key Comparisons

Electronic Effects Trifluoromethyl (-CF₃): The target compound’s -CF₃ group enhances electron-withdrawing effects, improving resistance to oxidative degradation compared to analogs with -Cl or -CH₃ substituents .

Thermal Stability

- Derivatives with aromatic substituents (e.g., IIc, 4′l) exhibit decomposition temperatures >250°C, attributed to rigid conjugated systems. In contrast, alkyl-substituted analogs (e.g., 5-methyl) may have lower thermal stability .

Fluorescence: Thienothiophene-containing derivatives (e.g., IIc) demonstrate strong fluorescence quantum yields (Φ > 0.5), making them superior to non-conjugated analogs for optical materials .

Synthetic Accessibility Hydrazono derivatives (e.g., 4′h) are synthesized in high yields (>75%) under catalyst-free conditions, while fused heterocycles (e.g., IIc) require multistep reactions with moderate yields (77–86%) .

准备方法

Reaction Overview

The most efficient method for synthesizing 2-thioxo-5-(((2-(trifluoromethyl)phenyl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione involves a one-pot, three-component reaction under ambient conditions. This approach, adapted from a catalyst-free protocol for C(sp³)–H functionalization of thiobarbituric acids, utilizes the following components:

- 2-Thiobarbituric acid as the dihydropyrimidine scaffold precursor.

- 2-(Trifluoromethyl)aniline as the aromatic amine source.

- tert-Butyl nitrite (TBN) as the nitrosating and dehydrogenative coupling agent.

The reaction proceeds in acetonitrile at room temperature, eliminating the need for chromatographic purification. The product precipitates directly from the reaction mixture, enabling isolation via filtration and aqueous washing.

Mechanistic Insights

The synthesis mechanism involves three critical steps:

- Nitrosation : TBN generates nitrosonium ions (NO⁺), which react with 2-thiobarbituric acid to form a nitroso intermediate at the C-5 position.

- Dehydrogenative Coupling : The nitroso intermediate undergoes condensation with 2-(trifluoromethyl)aniline, facilitated by the electron-withdrawing trifluoromethyl group, to form a hydrazone linkage.

- Aromatization : Spontaneous elimination of water yields the conjugated dihydropyrimidine system, stabilizing the final product.

This pathway is supported by IR and ¹H-NMR spectral data, which confirm the disappearance of the thiobarbituric acid NH stretch (3200–3400 cm⁻¹) and the emergence of hydrazone C=N vibrations (1600–1650 cm⁻¹).

Alternative Synthetic Pathways

Multicomponent Reactions Involving Isothiocyanates

A secondary route involves the use of isothiocyanates to introduce the thioxo group. For instance, Gewald-type reactions—commonly employed in thienopyrimidine synthesis—can be adapted for dihydropyrimidines. In this approach:

- 2-Aminothiophene-3-carboxylates react with 2-(trifluoromethyl)phenyl isothiocyanate under microwave irradiation.

- Cyclization via thiourea intermediate formation yields the thioxo-dihydropyrimidine core.

However, this method requires stringent temperature control (80–100°C) and produces lower yields (45–60%) compared to the three-component strategy.

Post-Functionalization of Dihydropyrimidine Scaffolds

Functionalization of preformed dihydropyrimidine-4,6-diones offers another viable route:

- Thiolation : Treatment of dihydropyrimidine-4,6-dione with phosphorus pentasulfide (P₂S₅) in dry toluene introduces the thioxo group at position 2.

- Aminomethylenation : Condensation with 2-(trifluoromethyl)aniline in the presence of acetic acid as a catalyst forms the aminomethylene moiety.

While this stepwise approach allows modular modification, it suffers from extended reaction times (24–48 hours) and the use of hazardous reagents like P₂S₅.

Comparative Analysis of Synthetic Methods

The three-component method outperforms alternatives in efficiency, yield, and practicality, aligning with green chemistry principles due to its catalyst-free conditions and minimal waste generation.

Structural Characterization and Validation

Spectroscopic Data

X-Ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms the planar geometry of the dihydropyrimidine ring and the E-configuration of the hydrazone moiety. Intermolecular hydrogen bonds (N–H···S and N–H···O) stabilize the crystal lattice, as observed in related thioxo-pyrimidines.

Challenges and Optimization Strategies

Regioselectivity Control

Competing reactions at C-5 vs. C-7 positions in thiobarbituric acids can reduce yields. Employing electron-deficient aromatic amines (e.g., 2-(trifluoromethyl)aniline) enhances selectivity for C-5 functionalization by stabilizing transition states through inductive effects.

Solvent and Temperature Effects

While acetonitrile is optimal for the three-component reaction, dimethylformamide (DMF) increases solubility but promotes side reactions. Maintaining temperatures below 30°C prevents decomposition of the nitroso intermediate.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-thioxo-5-(((2-(trifluoromethyl)phenyl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione, and how can reaction yields be improved?

- Answer: The synthesis of this dihydropyrimidine derivative typically involves condensation of a trifluoromethyl-substituted aniline with a thioxodihydropyrimidine precursor under controlled conditions. Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reaction efficiency .

- Catalysts: Acidic or basic catalysts (e.g., p-toluenesulfonic acid, piperidine) can accelerate imine formation .

- Temperature: Reactions often proceed at reflux (e.g., 80–100°C) to ensure complete conversion .

- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be used to track reaction progress and purity .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Answer: Multi-modal characterization is critical:

- UV-Vis spectroscopy: Identifies π→π* transitions in the conjugated benzylidene and trifluoromethylphenyl groups (λmax ~300–350 nm) .

- IR spectroscopy: Detects key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

- <sup>1</sup>H and <sup>13</sup>C NMR: Assigns proton environments (e.g., imine proton at δ 8.5–9.0 ppm, aromatic protons in trifluoromethylphenyl at δ 7.0–7.8 ppm) and carbon backbone .

- Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers investigate the reactivity of the thioxo and trifluoromethyl groups in this compound for functionalization?

- Answer:

- Thioxo group reactivity: The C=S moiety can undergo nucleophilic substitution (e.g., with amines to form thioureas) or oxidation to sulfonic acids using H2O2/acetic acid .

- Trifluoromethyl group: The -CF3 group is electron-withdrawing, directing electrophilic substitution to meta positions. Fluorine-specific probes (e.g., <sup>19</sup>F NMR) can track its electronic effects .

- Methodology: Kinetic studies under varying pH/temperature and DFT calculations (e.g., using Gaussian software) can model transition states and predict reactivity .

Q. What strategies are recommended for evaluating the biological activity of this compound, given its structural similarity to bioactive dihydropyrimidines?

- Answer:

- In vitro assays: Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays or microbial growth inhibition (e.g., antibacterial activity via MIC determination) .

- Cell-based studies: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related compounds (e.g., marine-derived dihydropyrimidines with antitrypanosomal activity) .

- Structure-activity relationship (SAR): Modify the benzylidene or trifluoromethyl groups and correlate substituent effects with bioactivity .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

- Answer:

- Cross-validation: Combine NMR (e.g., DEPT-135 for quaternary carbons), IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities .

- Computational tools: Use software like ChemDraw or ACD/Labs to simulate NMR spectra and compare with experimental data .

- Contamination checks: Re-run reactions and purification steps (e.g., column chromatography) to exclude byproducts .

Q. What methodologies are suitable for computational modeling of this compound’s interactions with biological targets?

- Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., ATP-binding pockets) .

- Molecular dynamics (MD): Simulate ligand-receptor stability in explicit solvent (e.g., GROMACS) over 100+ ns trajectories .

- QSAR modeling: Derive quantitative descriptors (e.g., logP, polar surface area) to correlate structure with activity .

Methodological Considerations

Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?

- Answer:

- Accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .

- Analytical monitoring: Use HPLC to quantify degradation products and assign degradation pathways (e.g., hydrolysis of the imine bond) .

Q. What comparative approaches are effective for benchmarking this compound against analogous dihydropyrimidines?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。